2-Hydroxy-2-(oxolan-2-yl)acetic acid

Description

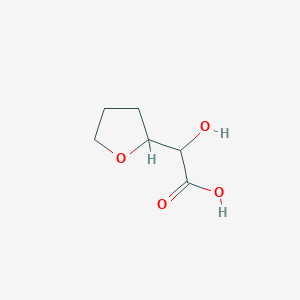

2-Hydroxy-2-(oxolan-2-yl)acetic acid (IUPAC name) is a chiral carboxylic acid derivative featuring a hydroxyl group and a tetrahydrofuran (oxolan) ring at the α-carbon of the acetic acid backbone. This compound is also known by synonyms such as 2-(tetrahydrofuran-2-yl)acetic acid and tetrahydro-2-furanacetic acid . Its molecular formula is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol.

Properties

IUPAC Name |

2-hydroxy-2-(oxolan-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(6(8)9)4-2-1-3-10-4/h4-5,7H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCVQIFAYEDNDPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitrile Hydrolysis

-

Synthesis of 2-Cyano-2-(oxolan-2-yl)acetic Acid Ester :

-

Key Data :

Ester Hydrolysis

-

Ethyl 2-Hydroxy-2-(oxolan-2-yl)acetate :

-

Key Data :

Reduction of Keto Intermediates

Catalytic hydrogenation or metal-mediated reduction of α-keto acids provides a pathway to α-hydroxy acids. A study in PubMed demonstrates this approach for coumarin derivatives, which can be extrapolated to oxolane systems:

-

Synthesis of 2-Oxo-2-(oxolan-2-yl)acetic Acid :

Cyclocondensation and Functional Group Interconversion

Cyclocondensation reactions are effective for constructing heterocyclic frameworks. A method from Rasayan Journal describes the synthesis of coumarin hydrazides, offering insights into oxolane functionalization:

-

Formation of Oxolane-Oxadiazole Hybrids :

Stereoselective Synthesis Using Chiral Auxiliaries

The (2R)-enantiomer of 2-hydroxy-2-(oxolan-4-yl)acetic acid (PubChem CID: 94422866) has been synthesized via asymmetric catalysis. Although this targets a different positional isomer, the strategy is applicable to the 2-oxolanyl derivative:

-

Enantioselective Aldol Reaction :

Comparative Analysis of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(oxolan-2-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halides or other nucleophiles .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

2-Hydroxy-2-(oxolan-2-yl)acetic acid has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(oxolan-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The hydroxy and oxolane groups play a crucial role in its reactivity and interactions with other molecules. These interactions can lead to various biological effects, depending on the context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

The following compounds share structural similarities with 2-hydroxy-2-(oxolan-2-yl)acetic acid, differing in substituents, ring position, or additional functional groups:

Physicochemical Properties

- Hydrogen Bonding: The hydroxyl group in this compound enhances water solubility compared to non-hydroxylated analogues like 2-ethoxy derivatives .

- Lipophilicity : Ethoxy and methoxy substituents increase lipophilicity, as seen in 2-ethoxy-2-(oxolan-3-yl)acetic acid (logP ≈ 0.5 predicted) .

Research Findings and Data Gaps

- Mass Spectrometry : Predicted CCS values for 2-ethoxy-2-(oxolan-3-yl)acetic acid (e.g., [M+H]+: 137.8 Ų) suggest utility in metabolomics workflows .

- Toxicity Data: Limited information on the parent compound necessitates extrapolation from structurally related molecules .

- Biological Activity: No direct studies on this compound, though oxolan-containing compounds often exhibit antimicrobial or anti-inflammatory properties .

Biological Activity

2-Hydroxy-2-(oxolan-2-yl)acetic acid, also known as a derivative of hydroxy acids, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a hydroxyl group and a five-membered oxolane ring. Its molecular formula is C6H10O4, with a molecular weight of approximately 146.14 g/mol. The compound's structural features contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has been studied for its anti-inflammatory properties, particularly in models of acute inflammation. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

Case Study:

A study involving murine models demonstrated that treatment with this compound significantly reduced levels of TNF-alpha and IL-6 in serum, indicating its efficacy in modulating inflammatory responses .

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenases (COXs) and lipoxygenases (LOXs), leading to decreased synthesis of inflammatory mediators.

- Modulation of Cell Signaling Pathways : It has been suggested that the compound can affect signaling pathways such as NF-kB and MAPK, which are critical in regulating inflammation and immune responses.

- Direct Antimicrobial Action : The presence of the oxolane ring may enhance the compound's ability to penetrate bacterial membranes, leading to cell lysis or inhibition of growth.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. Results indicate that at concentrations below 100 µg/mL, the compound exhibits minimal cytotoxic effects on human cell lines, suggesting a favorable therapeutic index .

Table 2: Cytotoxicity Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.